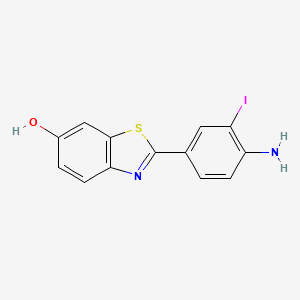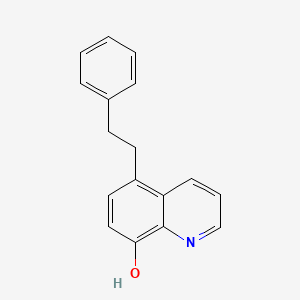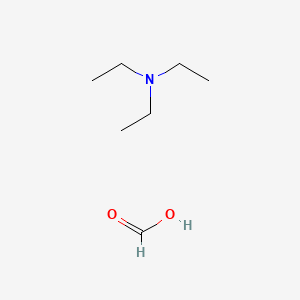
甲酸三乙铵
描述
Triethylammonium formate is a compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 . It is a light brown syrup that is very soluble in water and alcohol .
Synthesis Analysis
Triethylammonium formate can be synthesized by neutralizing 50% formic acid with triethylamine and evaporating the resulting solution on a steam bath for twelve hours at 20 mm .Molecular Structure Analysis
The molecular structure of Triethylammonium formate consists of a formate ion (HCOO-) and a triethylammonium ion (N(C2H5)3+) . The compound has a molecular weight of 147.22 .Chemical Reactions Analysis
Triethylammonium formate is used as a buffer in ion-exchange chromatography and electrophoresis . It is also used in syntheses employing the Leuckart reaction .Physical And Chemical Properties Analysis
Triethylammonium formate has a density of 1.02 g/mL at 25 °C and a refractive index of 1.355 . It is a liquid at room temperature with a pH of 8.4-8.6 .科学研究应用
Organic Synthesis Solvent
Triethylammonium formate (TEAF) is a commercially available liquid formed by the mixture of triethylamine (TEA) and acetic acid (AcOH). It is often referred to as a protic ionic liquid. TEAF serves as a solvent in organic synthesis due to its unique properties, including solubility for various organic compounds and mild reaction conditions .
Ionic Liquid and Antifungal Properties
TEAF is one of several organic ammonium formate salts (ionic liquids) that have been synthesized and characterized. Some of these salts exist as solids, while others remain liquid at room temperature. TEAF exhibits antifungal properties, making it a potential candidate for applications in agriculture and pharmaceuticals .
Reductive Dimerization Catalyst
Studies have demonstrated the effectiveness of TEAF in the presence of magnesium for intermolecular pinacol coupling. Various aromatic carbonyls undergo smooth reductive coupling in the presence of TEAF, leading to the formation of 1,2-diols. This reductive dimerization process has applications in synthetic chemistry and the preparation of complex molecules .
Hydrogenation Reactions
Triethylammonium formate can act as a hydrogen source in hydrogenation reactions. It provides a convenient and mild method for reducing unsaturated compounds, such as alkenes and alkynes, to their corresponding saturated forms. Researchers have explored its use in the selective reduction of functional groups in organic synthesis .
Electrochemical Applications
TEAF has been investigated as an electrolyte in electrochemical cells. Its ionic conductivity and stability make it suitable for use in energy storage devices, such as supercapacitors and batteries. Researchers continue to explore its potential in this field .
Catalyst Support
TEAF can serve as a solvent and catalyst support in various reactions. Its ability to stabilize reactive intermediates and enhance reaction rates makes it valuable in catalytic processes. Researchers have utilized TEAF in metal-catalyzed reactions, including cross-coupling reactions and C–H activation .
Green Chemistry Applications
Due to its low toxicity and environmentally friendly nature, TEAF aligns with the principles of green chemistry. Researchers are exploring its use as a sustainable solvent and reagent in synthetic methodologies, aiming to reduce the environmental impact of chemical processes .
Gas Chromatography (GC) Applications
TEAF has been employed as a derivatization reagent in gas chromatography. It can convert polar compounds into volatile derivatives, enhancing their detectability and separation efficiency in GC analyses. Researchers have used TEAF for the analysis of amino acids, organic acids, and other small molecules .
安全和危害
未来方向
属性
IUPAC Name |
N,N-diethylethanamine;formic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.CH2O2/c1-4-7(5-2)6-3;2-1-3/h4-6H2,1-3H3;1H,(H,2,3) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMFUWGXPRYYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylammonium formate | |
CAS RN |
585-29-5 | |
| Record name | Triethylammonium formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylammonium formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid:Triethylamine 1:1 solution | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLAMMONIUM FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN4T038P8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of triethylammonium formate?
A1: The molecular formula of triethylammonium formate is C7H17NO2, and its molecular weight is 147.22 g/mol.
Q2: Is there spectroscopic data available for triethylammonium formate?
A2: While specific spectroscopic data wasn't detailed in the provided research, triethylammonium formate can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry. These techniques would provide information about its structure, functional groups, and fragmentation patterns.
Q3: What are the main applications of triethylammonium formate in organic synthesis?
A3: Triethylammonium formate is widely employed as a hydrogen donor in transfer hydrogenation reactions and as a formylating agent, particularly in the presence of palladium catalysts. [] It is also utilized in the reductive cleavage of various chemical bonds, reduction of nitroarenes to amines, and synthesis of azo compounds and hydrazoarenes. [, , ]
Q4: How does triethylammonium formate act as a hydrogen donor in transfer hydrogenation reactions?
A4: Triethylammonium formate decomposes thermally or in the presence of suitable catalysts to generate formic acid and triethylamine. The formic acid then acts as the actual hydrogen donor, transferring its hydride (H-) to the substrate.
Q5: What are the advantages of using triethylammonium formate as a hydrogen source compared to other methods?
A5: Triethylammonium formate offers several advantages as a hydrogen source: * Mild Reaction Conditions: It allows for reactions to be conducted under relatively mild conditions, often at room temperature. [, ] * Chemoselectivity: It exhibits good chemoselectivity, often leaving other reducible functional groups untouched. [, , ] * Ease of Handling: It is a readily available liquid, making it easier to handle compared to gaseous hydrogen.
Q6: Can you give some specific examples of reactions where triethylammonium formate is used effectively?
A6: Certainly! Here are some notable examples:
- Reduction of Nitroarenes: Triethylammonium formate efficiently reduces nitroarenes to the corresponding amines in the presence of zinc dust. This method tolerates a wide range of functional groups. [, ]
- Synthesis of Azo Compounds: Triethylammonium formate, combined with magnesium, facilitates the synthesis of azo compounds from aromatic nitro compounds. []
- Deprotection of Allyl Groups: It can be used for the selective deprotection of allyl groups in the presence of palladium catalysts. []
- Reductive Cleavage of Alkylidenebisketones: It facilitates the reductive fission of the centered β-carbon bond of alkylidenebisketones. []
Q7: Are there any studies on the mechanism of reactions involving triethylammonium formate?
A7: Yes, some studies have investigated the mechanism of reactions involving triethylammonium formate. For instance, research on the transfer hydrogenation of alkynes suggests that proton and hydride transfers from formic acid (generated from TEAF) are separate rate-determining steps. []
Q8: How does the structure of triethylammonium formate contribute to its reactivity?
A8: Triethylammonium formate consists of a triethylammonium cation and a formate anion. The formate anion acts as a hydride donor, while the triethylammonium cation can facilitate proton transfer. The bulky triethylammonium cation might also influence the selectivity of reactions.
Q9: Are there any computational studies on the use of triethylammonium formate in chemical reactions?
A9: While the provided research excerpts don't detail specific computational studies, computational chemistry techniques could be valuable for studying triethylammonium formate. For example, Density Functional Theory (DFT) calculations could be used to investigate reaction mechanisms, transition states, and the influence of different substituents on reactivity.
Q10: What safety precautions should be taken when handling triethylammonium formate?
A10: As with all chemicals, appropriate safety precautions are essential when handling triethylammonium formate. Always consult the Safety Data Sheet (SDS) before use. Generally, it is advisable to handle the compound in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection), and avoid contact with skin and eyes.
Q11: Are there applications of triethylammonium formate beyond organic synthesis?
A11: Yes, triethylammonium formate has found use in other areas of research. For example, it has been employed as a buffer in negative-ion liquid chromatography/thermospray-mass spectrometry to enhance sensitivity. [] It has also been investigated for its effect on the formation of non-ionic surfactant self-assembly structures. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





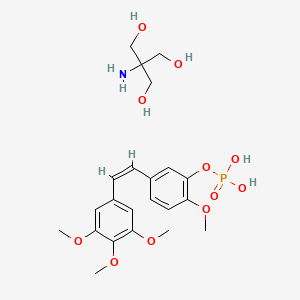
![5,7-dihydroxy-1-methoxycarbonyl-6-oxo-6H-anthra[1,9-bc]thiophene](/img/structure/B1247344.png)
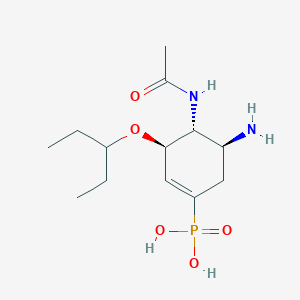

![(2E,4E,6E)-3-Methyl-6-fluoro-7-[(1-isopropyl-1,2,3,4-tetrahydroquinoline)-6-yl]-2,4,6-nonatrienoic acid](/img/structure/B1247351.png)
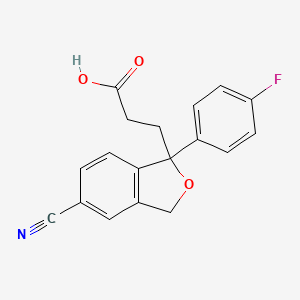
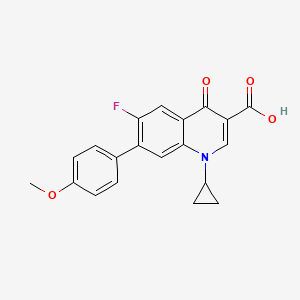
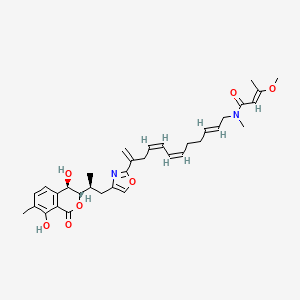
![(14S,17Z,27S)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B1247361.png)
